2,4'-Diisopropylbiphenyl
Description
Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry and Materials Science
The biphenyl scaffold, characterized by two phenyl rings linked by a single bond, is a foundational structure in the fields of synthetic organic chemistry and materials science. rsc.org These compounds and their derivatives are integral to a wide array of applications, from the synthesis of pharmaceuticals and agricultural products to the development of advanced materials like organic light-emitting diodes (OLEDs) and liquid crystals. rsc.orgmdpi.com The versatility of the biphenyl structure allows for functionalization, which is necessary for its use in various chemical reactions. rsc.org
In medicinal chemistry, the biphenyl moiety is considered a "privileged scaffold," meaning it can bind to multiple biological targets. This property makes it a common feature in many clinically approved drugs. mdpi.com For instance, biphenyl derivatives are found in non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen (B1673479) and in antihypertensive medications such as losartan (B1675146) and valsartan. rsc.org The structural rigidity and the ability to adopt specific conformations, known as atropisomerism, are key to their biological activity. rsc.org
In materials science, the unique electronic and photophysical properties of biphenyls are exploited. They are used in the creation of fluorescent layers in OLEDs and as building blocks for liquid crystals used in displays. rsc.org The thermal stability and specific structural characteristics of substituted biphenyls also make them subjects of interest for creating new materials with tailored properties. cymitquimica.com
Overview of Alkylbiphenyls: Synthesis and Industrial Relevance
Alkylbiphenyls are a class of biphenyls where one or more hydrogen atoms on the phenyl rings are replaced by alkyl groups. This substitution significantly influences their physical and chemical properties, such as boiling point, solubility, and thermal stability. cymitquimica.com Industrially, alkylbiphenyls like 4,4'-di-t-butylbiphenyl are valuable intermediates for producing high-performance polyester (B1180765) fibers, engineering plastics, and thermotropic liquid crystals. researchgate.net
The synthesis of alkylbiphenyls is often achieved through Friedel-Crafts alkylation, where biphenyl reacts with an olefin or an alkyl halide in the presence of an acid catalyst. researchgate.netgoogle.com Zeolites are frequently used as shape-selective catalysts in these reactions to favor the formation of specific isomers, particularly the para-substituted ones, which are often the most desired for industrial applications. researchgate.netgoogle.com For example, the alkylation of biphenyl with propylene (B89431) using a zeolite catalyst can selectively produce para-isomers of isopropylbiphenyl. google.com Other synthetic methods include the Suzuki-Miyaura coupling and Grignard reactions, which offer high efficiency and selectivity. mdpi.com
Isomeric Diversity of Diisopropylbiphenyls: A Focus on Structural Variations
Diisopropylbiphenyls exist as several structural isomers, depending on the positions of the two isopropyl groups on the biphenyl rings. Each isomer possesses a unique set of physical and chemical properties due to the differences in steric hindrance and electronic effects. The common isomers include 2,4'-, 4,4'-, 2,2'-, 3,4'-, and 3,3'-diisopropylbiphenyl. Structural variation is a key concept in understanding the diverse properties and potential applications of these isomers. nih.govnabsys.comelifesciences.orgplos.org
The substitution pattern significantly affects the molecule's conformation, particularly the dihedral angle between the two phenyl rings. For instance, ortho-substituted isomers like 2,2'-diisopropylbiphenyl (B8821277) experience greater steric hindrance, leading to a larger dihedral angle compared to meta- or para-substituted isomers. This, in turn, influences their physical properties and reactivity.
Below is a table summarizing the key identifiers for several diisopropylbiphenyl isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,4'-Diisopropylbiphenyl | 61434-45-5 drugfuture.comnih.gov | C18H22 nih.govncats.io | 238.37 ncats.io |
| 4,4'-Diisopropylbiphenyl (B92181) | 18970-30-4 nist.govthermofisher.com | C18H22 nist.govthermofisher.com | 238.37 thermofisher.comfishersci.caalfa-chemistry.com |
| 2,2'-Diisopropylbiphenyl | 36919-88-7 epa.gov | C18H22 | 238.37 |
| 3,4'-Diisopropylbiphenyl | 61434-46-6 lookchem.comnist.gov | C18H22 lookchem.comnist.gov | 238.37 lookchem.commendelchemicals.com |
| 3,3'-Diisopropylbiphenyl | 69375-12-8 lgcstandards.comnist.gov | C18H22 nist.govnih.gov | 238.37 cymitquimica.com |
| 2,3'-Diisopropylbiphenyl | 74338-25-3 lgcstandards.com | C18H22 | 238.172 |
Structure
3D Structure
Properties
CAS No. |
61434-45-5 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-propan-2-yl-2-(4-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C18H22/c1-13(2)15-9-11-16(12-10-15)18-8-6-5-7-17(18)14(3)4/h5-14H,1-4H3 |
InChI Key |
LJQOLEMUHZVGJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=CC=C2C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Diisopropylbiphenyls
Catalytic Alkylation Approaches to Diisopropylbiphenyls
The primary industrial route to diisopropylbiphenyls is the catalytic alkylation of biphenyl (B1667301) with propylene (B89431) or an isopropylating agent like isopropanol. This process is a classic example of an electrophilic aromatic substitution reaction. The success of this synthesis, particularly in directing the substitution to achieve a high yield of a specific isomer like 2,4'-diisopropylbiphenyl, is highly dependent on the catalyst and reaction conditions employed.
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful tool for the production of active pharmaceutical ingredients (APIs) and other fine chemicals, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.goved.ac.uk This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. springernature.com
While a specific continuous flow synthesis for this compound is not prominently documented, the techniques are highly applicable. For example, a continuous flow process has been successfully developed for the synthesis of Propofol (2,6-diisopropylphenol), which involves a double Friedel-Crafts alkylation step. nih.govnih.gov This process demonstrates the feasibility of performing multiple alkylations on an aromatic ring under flow conditions. nih.gov A similar strategy could be adapted for the synthesis of diisopropylbiphenyls, where biphenyl and an isopropylating agent are pumped through a heated reactor containing a solid acid catalyst. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to improved selectivity for the desired 2,4'-isomer and minimizing exposure to hazardous materials like concentrated acids. nih.govacademax.com
General Strategies for Biphenyl Core Construction Applicable to Diisopropylbiphenyls
Instead of alkylating a pre-existing biphenyl molecule, the biphenyl core itself can be constructed from two separate phenyl rings, each already bearing the desired isopropyl substituent. This is achieved through various metal-mediated cross-coupling reactions. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most efficient and versatile methods for forming carbon-carbon bonds, including the crucial aryl-aryl bond of biphenyls. gre.ac.ukmdpi.com
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. gre.ac.ukdiva-portal.orgnih.gov This reaction is widely used for preparing biphenyl derivatives due to its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov
To synthesize this compound via this method, one could couple 4-isopropylphenylboronic acid with 1-halo-2-isopropylbenzene, or conversely, 2-isopropylphenylboronic acid with 1-halo-4-isopropylbenzene. The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the biphenyl product and regenerate the catalyst. diva-portal.orgyoutube.com
| Reactant 1 | Reactant 2 | Catalyst System (Typical) | Product |
| 4-Isopropylphenylboronic acid | 1-Bromo-2-isopropylbenzene | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | This compound |
| 2-Isopropylphenylboronic acid | 1-Bromo-4-isopropylbenzene | Pd(dba)₂ / Ligand / Base | This compound |
The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms C-C bonds by coupling an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org Discovered in 1977, it was one of the first methods to allow for the high-yield synthesis of unsymmetrical biaryls. organic-chemistry.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain cases. youtube.com
For the synthesis of this compound, a potential Negishi coupling strategy would involve the reaction of a (4-isopropylphenyl)zinc halide with a 1-halo-2-isopropylbenzene, catalyzed by a palladium or nickel complex. wikipedia.org The reaction is notable for its ability to couple sp², sp³, and sp carbon atoms. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst (Typical) | Product |
| (4-Isopropylphenyl)zinc chloride | 1-Iodo-2-isopropylbenzene | Pd(PPh₃)₄ or Ni(PPh₃)₄ | This compound |
| (2-Isopropylphenyl)zinc chloride | 1-Iodo-4-isopropylbenzene | Pd(P(t-Bu)₃)₂ | This compound |
Other Metal-Mediated Coupling Reactions (e.g., Wurtz-Fittig, Ullmann, Bennett-Turner)
Several classical coupling reactions, while sometimes requiring harsher conditions than modern palladium-catalyzed methods, remain relevant for biphenyl synthesis.
Wurtz-Fittig Reaction : This reaction involves the coupling of an aryl halide with an alkyl halide using sodium metal. wikipedia.orgunacademy.com A variation, the Fittig reaction, couples two aryl halide molecules to form a symmetrical biphenyl. ck12.orgyoutube.com To form an unsymmetrical biphenyl like this compound, a mixture of 1-halo-2-isopropylbenzene and 1-halo-4-isopropylbenzene would be treated with sodium. However, this approach typically yields a mixture of three products: the desired unsymmetrical biphenyl alongside the two symmetrical homocoupling byproducts (2,2'-diisopropylbiphenyl and 4,4'-diisopropylbiphenyl), which limits its synthetic utility. ck12.org
Ullmann Reaction : The classic Ullmann reaction is the copper-mediated coupling of two aryl halide molecules, typically aryl iodides, at high temperatures to form a symmetrical biaryl. vedantu.combyjus.comiitk.ac.in While traditionally used for homocoupling, unsymmetrical variations are possible if one reactant is used in excess. byjus.com Synthesizing this compound would require a cross-coupling between 1-halo-2-isopropylbenzene and 1-halo-4-isopropylbenzene, though selectivity can be a challenge. nih.gov
Bennett-Turner Reaction : In 1914, Bennett and Turner reported the synthesis of biphenyl via the homocoupling of phenylmagnesium bromide in the presence of CrCl₃. rsc.org This reaction can also be promoted by other transition metal salts, such as CuCl₂. rsc.org This method involves the coupling of Grignard reagents and could theoretically be applied to the cross-coupling of 2-isopropylphenylmagnesium bromide and 4-isopropylphenylmagnesium bromide, although controlling the reaction to favor the unsymmetrical product would be difficult.
Chemical Transformations and Reactivity of Diisopropylbiphenyls
Oxidation Reactions
Oxidation reactions of diisopropylbiphenyls primarily target the benzylic carbons of the isopropyl groups, leading to a variety of oxygenated products.
The catalytic oxidation of diisopropylbiphenyl isomers can yield biphenyl (B1667301) dicarboxylic acids, which are valuable monomers for high-performance polymers. One of the key products in this context is biphenyl-4,4'-dicarboxylic acid. The oxidation of p,p'-diisopropylbiphenyl is a known route to produce 4,4'-biphenyldicarboxylic acid.
The liquid-phase aerobic oxidation of diisopropylbiphenyls using transition metal catalysts is a common method for producing biphenylcarboxylic acids. Catalysts based on cobalt and manganese, often in combination with bromine compounds, have been extensively studied. For instance, the oxidation of 4,4'-diisopropylbiphenyl (B92181) has been effectively carried out using cobalt acetate (B1210297) and manganese acetate as catalysts, with sodium bromide as a promoter. This process is typically conducted in an acetic acid solvent under elevated temperature and pressure. The presence of a bromine source is crucial as it facilitates the formation of radical species that initiate the oxidation chain reaction. Copper has also been investigated as a potential co-catalyst in these systems.
Table 1: Catalytic Systems for Aerobic Oxidation of Diisopropylbiphenyls
| Catalyst System | Promoter | Solvent | Target Product |
|---|---|---|---|
| Cobalt Acetate, Manganese Acetate | Sodium Bromide | Acetic Acid | Biphenyl-4,4'-dicarboxylic acid |
| Co(OAc)₂/Mn(OAc)₂ | NaBr | Acetic Acid | Biphenylcarboxylic acids |
| Transition Metal Catalyst | Bromide | Acetic Acid | Biphenyldicarboxylic acid |
The oxidation of diisopropylbiphenyls is a multi-step process that generates several byproducts alongside the desired carboxylic acids. The initial oxidation of an isopropyl group leads to the formation of a hydroperoxide. This intermediate is unstable and can decompose to form alcohols and ketones. For example, the oxidation of 4,4'-diisopropylbiphenyl can produce intermediates such as 4-isopropyl-4'-(1-hydroxy-1-methylethyl)biphenyl and 4-acetyl-4'-isopropylbiphenyl. Further oxidation of these intermediates eventually leads to the formation of the dicarboxylic acid. The distribution of these byproducts is highly dependent on the reaction conditions, including catalyst concentration, temperature, and oxygen pressure.
Table 2: Common Byproducts in the Oxidation of Diisopropylbiphenyls
| Byproduct Type | Chemical Name Example |
|---|---|
| Hydroperoxides | 4-isopropyl-4'-(1-hydroperoxy-1-methylethyl)biphenyl |
| Alcohols | 4-isopropyl-4'-(1-hydroxy-1-methylethyl)biphenyl |
| Ketones | 4-acetyl-4'-isopropylbiphenyl |
| Monocarboxylic Acids | 4-isopropyl-4'-biphenylcarboxylic acid |
The benzylic oxidation of diisopropylbiphenyls proceeds through a free-radical autoxidation mechanism. The process is initiated by the abstraction of a hydrogen atom from the benzylic position of an isopropyl group by a radical species, which is often generated from the interaction between the metal catalyst and the bromide promoter. This forms a carbon-centered radical, which then reacts with molecular oxygen to produce a peroxyl radical. The peroxyl radical can then abstract a hydrogen atom from another diisopropylbiphenyl molecule, propagating the chain reaction and forming a hydroperoxide. The decomposition of this hydroperoxide, often catalyzed by the metal ions, generates further radical species that continue the oxidation process, leading to the formation of alcohols, ketones, and eventually carboxylic acids.
Formation of Hydroxybiphenyls via Decomposition of Intermediates
Under certain reaction conditions, particularly during oxidation, hydroxybiphenyls can be formed. These phenolic compounds can arise from the decomposition of hydroperoxide intermediates, although this is often considered a side reaction. For instance, the acid-catalyzed decomposition of the hydroperoxide of diisopropylbenzene, a similar compound, is known to produce phenol (B47542) and acetone. A similar pathway could lead to the formation of hydroxyisopropylbiphenyls from diisopropylbiphenyl hydroperoxides.
Isomerization Studies of Diisopropylbiphenyls
Thermodynamic Driving Forces for Isomer Distribution
The distribution of diisopropylbiphenyl (DIPB) isomers in a reaction mixture is fundamentally controlled by thermodynamic stability. mdpi.comchemrxiv.org While kinetic factors may initially favor the formation of certain isomers, given sufficient energy and a pathway for interconversion, the mixture will eventually equilibrate to a composition that reflects the relative Gibbs free energies of the isomers. nih.gov Generally, processes that move from a less stable isomer to a more stable one are thermodynamically driven. Conversely, transformations that produce a less stable product from a more stable one are considered endergonic and require an external energy input, such as that provided by photochemistry, to proceed against the thermodynamic gradient. nsf.gov
In the context of diisopropylbiphenyls, the formation of the various isomers is often governed by thermodynamics, leading to a prevalence of the most stable configurations at equilibrium. worldscientific.com Research indicates that isomers such as 3,4'-DIPB and 3,3'-DIPB are thermodynamically more stable than the 4,4'-DIPB isomer, particularly at elevated temperatures. researchgate.net The increased stability of the 3,4'-isomer is attributed to reduced steric hindrance compared to the 4,4'-isomer. For dialkyl-substituted binuclear aromatic compounds like diisopropylbiphenyl, the selectivity for the leanest, most linear isomer (e.g., 4,4'-DIPB) tends to decrease at thermodynamic equilibrium due to the larger number of other, more stable, possible isomers. tib.eu
Table 1: Thermodynamic Stability of Diisopropylbiphenyl (DIPB) Isomers
| Isomer | Relative Thermodynamic Stability | Influencing Factors |
| 4,4'-DIPB | Less stable (Kinetically favored) | Often formed selectively under kinetic control, especially in shape-selective catalysis. researchgate.netsemanticscholar.org |
| 3,4'-DIPB | More stable | Lower steric hindrance compared to the 4,4'-isomer contributes to higher stability. |
| 3,3'-DIPB | More stable | Favored at thermodynamic equilibrium along with the 3,4'-isomer. researchgate.net |
| 2,4'-DIPB | Less stable | Generally less favored due to steric hindrance involving the ortho-substituted isopropyl group. |
Influence of Acidic Environment on Isomerization Pathways
Acidic environments, particularly those provided by solid acid catalysts like zeolites, play a crucial role in facilitating the isomerization of diisopropylbiphenyls. These catalysts provide the acid sites necessary for the reaction to proceed via carbocation intermediates. researchgate.net The isomerization of the kinetically favored but thermodynamically less stable 4,4'-DIPB to more stable isomers like 3,4'-DIPB and 3,3'-DIPB is a well-documented process that occurs over acid catalysts. researchgate.netresearchgate.net
This transformation is particularly prominent on the external acid sites of zeolite catalysts, such as H-mordenite, where steric constraints are absent. researchgate.networldscientific.com The rate and extent of isomerization are heavily influenced by the properties of the acidic medium. Key factors include:
Temperature : Higher reaction temperatures provide the necessary activation energy to overcome the barrier for isomerization, pushing the product distribution towards thermodynamic equilibrium. semanticscholar.org
Catalyst Structure : While the internal pores of shape-selective zeolites may restrict the formation of bulkier isomers, the acid sites on the external surface remain active for non-selective isomerization. researchgate.netuq.edu.au
The mechanism involves the protonation of the aromatic ring by an acid site, followed by the migration of an isopropyl group (a 1,2-shift) via a carbocationic transition state. Deprotonation then yields the rearranged isomer.
Table 2: Effect of Acidic Environment on DIPB Isomerization
| Parameter | Influence on Isomerization | Mechanism |
| Catalyst Acidity | Increased Brønsted acidity enhances isomerization rates. | Facilitates the formation of carbocation intermediates required for alkyl group migration. researchgate.net |
| Temperature | Higher temperatures favor the formation of thermodynamically stable isomers. semanticscholar.orgworldscientific.com | Provides energy to overcome activation barriers for the isomerization process. |
| Catalyst Surface | External acid sites of zeolites are primary locations for non-shape-selective isomerization. researchgate.networldscientific.com | Lack of steric hindrance on external surfaces allows for the formation of various isomers. |
Electrophilic Aromatic Substitution on Biphenyl Systems
The biphenyl system undergoes electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. pearson.com The mechanism proceeds in two primary steps:
Attack on the Electrophile : The π-electron system of one of the aromatic rings acts as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com
Deprotonation : A base removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the aromaticity of the ring, resulting in the substituted biphenyl product. masterorganicchemistry.com
In the biphenyl molecule, one phenyl group acts as a substituent on the other. The phenyl group is an activating substituent, meaning it increases the rate of electrophilic substitution compared to benzene (B151609). pearson.com It donates electron density into the reacting ring via resonance, which stabilizes the positive charge of the sigma complex. This activation effect directs incoming electrophiles preferentially to the ortho and para positions. pearson.compearson.com The para position is generally favored due to lower steric hindrance compared to the ortho positions.
Acylation Reactions
Friedel-Crafts acylation is a powerful and widely used electrophilic aromatic substitution reaction to introduce an acyl group (R-C=O) onto an aromatic ring, forming a ketone. d-nb.infochemcess.com For biphenyl, this reaction provides a direct route to acetylated derivatives. The reaction typically involves an acylating agent, such as an acyl chloride or acid anhydride, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). nih.govchegg.com
The electrophile in this reaction is a resonance-stabilized acylium ion, [CH₃CO]⁺, or a complex between the acyl chloride and the Lewis acid. d-nb.infonih.gov The reaction with biphenyl is highly regioselective. Due to the ortho-, para-directing nature of the phenyl substituent and steric considerations, acylation occurs almost exclusively at the 4-position (para-position). chemcess.comacs.org
Table 3: Examples of Friedel-Crafts Acylation on Biphenyl
| Acylating Agent | Catalyst | Solvent | Primary Product | Reference(s) |
| Acetyl chloride | AlCl₃ | Dichloromethane | 4-Acetylbiphenyl | chegg.comacs.org |
| Succinic anhydride | AlCl₃ | Dichloromethane | 4-Phenylbenzoyl-propionic acid | nih.gov |
| Phthalic anhydride | AlCl₃ | Solvent-free | Biphenyl-4-carbonyl-benzoic acid | nih.gov |
Chloromethylation Reactions
Chloromethylation is an electrophilic aromatic substitution that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. The most common method is the Blanc reaction (also known as Blanc-Quelet reaction), which utilizes formaldehyde (B43269) (or its trimer, trioxane) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). wikipedia.orgsciencemadness.orgsciencemadness.org The reaction proceeds by forming a potent electrophile, such as a chloromethyl cation ([ClCH₂]⁺), from the reagents under acidic conditions. wikipedia.orgrsc.org
When applied to biphenyl, chloromethylation can lead to both mono- and disubstituted products. The reaction yields a mixture of isomers due to substitution at the available activated positions. Research has shown that the chloromethylation of biphenyl produces 4-chloromethylbiphenyl and 2-chloromethylbiphenyl as the monosubstituted products. researchgate.net Further reaction can occur to yield bis(chloromethyl)biphenyls. Importantly, this second substitution can occur on either the same ring or the second ring, leading to isomers such as 4,4'-bis(chloromethyl)biphenyl and 2,4'-bis(chloromethyl)biphenyl . researchgate.net The formation of the latter is of particular relevance as it demonstrates a pathway to the 2,4'-substitution pattern.
Table 4: Products of the Chloromethylation of Biphenyl
| Product Type | Isomer | Reference(s) |
| Monosubstituted | 4-Chloromethylbiphenyl | researchgate.net |
| 2-Chloromethylbiphenyl | researchgate.net | |
| Disubstituted | 4,4'-Bis(chloromethyl)biphenyl | researchgate.net |
| 2,4'-Bis(chloromethyl)biphenyl | researchgate.net |
Advanced Characterization and Spectroscopic Analysis
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of 2,4'-DIPB and related compounds. Gas and liquid chromatography are employed to handle different aspects of its analysis, from isomer resolution to monitoring reaction progress.
Gas chromatography is a highly effective method for separating the various isomers of diisopropylbiphenyl and assessing the purity of 2,4'-DIPB. The separation of these isomers, which often have very similar boiling points, is typically achieved using high-efficiency capillary columns. ucl.ac.uk The choice of stationary phase is critical for achieving isomeric selectivity. ucl.ac.uk
Non-polar or semi-polar stationary phases, such as those based on polysiloxanes (e.g., DB-5MS or SE-52), are commonly used. uct.ac.zalibretexts.org The elution order of isomers on these columns is influenced by a combination of boiling point and molecular shape. In the analysis of complex hydrocarbon mixtures, longer capillary columns (up to 300 meters) can be employed to achieve extremely high separation efficiency. ucl.ac.uk For diisopropylnaphthalene isomers, another group of alkylated aromatics, GC analysis on capillary columns successfully separated eight out of ten possible isomers. researchgate.net A similar level of resolution is expected for diisopropylbiphenyls, allowing for the differentiation of 2,4'-DIPB from isomers like 3,4'-DIPB and 4,4'-DIPB based on their distinct retention indices. uct.ac.za
Table 1: Principles of GC Separation for Diisopropylbiphenyl Isomers
| Parameter | Description | Relevance to 2,4'-DIPB Analysis |
|---|---|---|
| Stationary Phase | Typically a non-polar or semi-polar phase like 5% phenyl-methylpolysiloxane. | Provides separation based on boiling point and subtle differences in molecular polarity and shape. uct.ac.zalibretexts.org |
| Column Type | High-resolution fused silica (B1680970) capillary column. | Essential for resolving closely eluting isomers. ucl.ac.uk |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS). | FID provides quantitative data, while MS aids in the definitive identification of each isomeric peak. uct.ac.zaresearchgate.net |
| Elution Order | Dependent on isomer boiling points and interaction with the stationary phase. | Allows for the separation and quantification of 2,4'-DIPB relative to other isomers like the thermodynamically favored 4,4'-isomer. |
High-Performance Liquid Chromatography (HPLC) is an invaluable tool for analyzing the complex mixtures that result from the synthesis or modification of 2,4'-DIPB. For instance, in reactions involving the oxidation of alkylated biphenyls, HPLC can effectively separate the starting material from various products like hydroperoxides, alcohols, and ketones. scienceopen.com
A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18 or a biphenyl-based phase) is used with a polar mobile phase. nih.govsigmaaldrich.comnih.gov Biphenyl (B1667301) stationary phases can offer unique selectivity for aromatic compounds due to enhanced π-π interactions, making them particularly suitable for separating biphenyl derivatives. libretexts.org A gradient elution, where the mobile phase composition is changed over time (e.g., by varying the ratio of acetonitrile (B52724) to water), is often employed to resolve compounds with a wide range of polarities within a single run. scienceopen.com This technique was successfully used to analyze the oxidation products of 4,4'-diisopropylbiphenyl (B92181) and to monitor the conversion of the starting material in a synthesis reaction. scienceopen.com
Table 2: Typical HPLC Conditions for Biphenyl Derivative Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Stationary Phase | Reversed-Phase (e.g., Luna C18, HALO Biphenyl). | Separates compounds based on hydrophobicity. Biphenyl phases provide alternative selectivity. libretexts.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with gradient elution. scienceopen.com | Allows for the separation of both non-polar reactants (DIPB) and more polar products. |
| Detector | Diode-Array Detector (DAD) or UV-Vis Detector. scienceopen.comnih.gov | Monitors the elution of aromatic compounds by their UV absorbance at specific wavelengths (e.g., 254 nm). |
| Application | Reaction monitoring, product quantification. | Enables tracking of reactant consumption and formation of products and byproducts. |
Substituted biphenyls can exhibit a form of axial chirality known as atropisomerism if rotation around the single bond connecting the two aryl rings is sufficiently hindered. This is particularly true for biphenyls with bulky substituents in the ortho positions. The presence of an isopropyl group at the 2-position of 2,4'-DIPB introduces significant steric hindrance, making the existence of stable, separable enantiomers (atropisomers) possible.
Chiral inclusion gas chromatography is the premier technique for separating such atropisomers and studying their interconversion (enantiomerization). This method utilizes a chiral stationary phase (CSP), typically based on a derivatized cyclodextrin, which forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation.
Studies on the closely related 2,2'-diisopropylbiphenyl (B8821277) have demonstrated that its enantiomers can be resolved on cyclodextrin-derived CSPs. Furthermore, by using dynamic gas chromatography, where enantiomerization occurs on the column, it is possible to determine the rotational energy barrier of the biphenyl axis. This technique provides crucial information on the stereochemical stability of atropisomeric compounds like 2,4'-DIPB.
Spectroscopic Characterization Methods
Spectroscopic methods provide detailed structural information, confirming the identity of 2,4'-DIPB and complementing the data obtained from chromatographic techniques.
The ¹H NMR spectrum is expected to be complex due to the molecule's asymmetry. The seven aromatic protons would appear in the typical aromatic region (approx. 7.0-7.6 ppm), showing complex splitting patterns due to coupling between adjacent protons. The two isopropyl groups are in different chemical environments. The methine proton (CH) of the 4'-isopropyl group would appear as a septet around 3.0 ppm, while the methine proton of the sterically hindered 2-isopropyl group would likely be shifted. Similarly, the twelve methyl protons would give rise to four distinct doublets, each integrating to three protons.
The ¹³C NMR spectrum would show 12 distinct signals for the aromatic carbons, as all are unique due to the lack of symmetry. The signals for the carbons bearing the isopropyl groups (C2 and C4') and the carbons forming the biphenyl bond (C1 and C1') would be key identifiers. Four aliphatic carbon signals are also expected: two for the methine carbons and two for the non-equivalent methyl carbons of the two different isopropyl groups.
Table 3: Predicted ¹H and ¹³C NMR Spectral Features for 2,4'-Diisopropylbiphenyl
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.0 - 7.6 | Multiplets | 7H, Aromatic protons |
| ~2.9 - 3.1 | Septet | 1H, Methine H of 4'-isopropyl | |
| (Shifted from 2.9-3.1) | Septet | 1H, Methine H of 2-isopropyl | |
| ~1.2 - 1.3 | Four Doublets | 12H, Methyl H's of two isopropyl groups | |
| ¹³C | ~125 - 150 | Singlets | 12C, Aromatic carbons |
| ~34 | Singlet | 1C, Methine C of 4'-isopropyl | |
| (Shifted from 34) | Singlet | 1C, Methine C of 2-isopropyl |
Note: The predicted values are estimates based on general NMR principles and data for analogous compounds. nih.gov
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is essential for confirming the molecular weight and identifying the fragmentation pattern of this compound. The compound has a molecular weight of 238.37 g/mol and a monoisotopic mass of 238.172 Da.
In Electron Ionization Mass Spectrometry (EI-MS), 2,4'-DIPB will exhibit a distinct molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 238. The most characteristic fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic-type cation. For 2,4'-DIPB, this results in the loss of a methyl group (•CH₃, 15 Da) to produce a very intense peak at m/z 223 ([M-15]⁺). This is often the base peak in the spectrum. Another significant fragment may arise from the loss of a propyl group (•C₃H₇, 43 Da), giving a peak at m/z 195. Analysis by GC-MS allows for the separation of 2,4'-DIPB from its isomers, each of which can then be identified by its characteristic mass spectrum. uct.ac.za Although the mass spectra of isomers are often very similar, subtle differences in fragment ion intensities can sometimes be observed.
Table 4: Principal Mass Spectral Fragments for Diisopropylbiphenyl Isomers
| m/z Value | Proposed Fragment Identity | Significance |
|---|---|---|
| 238 | [C₁₈H₂₂]⁺ | Molecular Ion (M⁺) |
| 223 | [M - CH₃]⁺ | Base Peak; loss of a methyl group to form a stable cation. |
| 195 | [M - C₃H₇]⁺ | Loss of a propyl group. |
Data derived from typical fragmentation patterns and spectral data for the 4,4'-isomer.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique "fingerprint" based on the vibrational modes of the molecule's chemical bonds. For this compound, the IR spectrum is characterized by absorption bands corresponding to its constituent aromatic rings and aliphatic isopropyl side chains.
While specific, peer-reviewed spectral data for this compound is not extensively published, the expected absorption regions can be predicted based on the known vibrational frequencies of its functional groups. The analysis involves identifying characteristic stretches and bends for C-H and C-C bonds in both aromatic and aliphatic environments.
Detailed Research Findings:
The primary vibrational modes expected for this compound are:
Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the two phenyl rings typically appear at wavenumbers above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H bonds within the two isopropyl groups (–CH(CH₃)₂) exhibit strong absorption bands in the 2850-2975 cm⁻¹ region. docbrown.info
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the biphenyl core produce a series of characteristic peaks in the 1450-1600 cm⁻¹ range.
Aliphatic C-H Bending: The isopropyl groups give rise to distinct bending (deformation) vibrations. A characteristic doublet, resulting from the gem-dimethyl structure, is expected around 1370-1385 cm⁻¹, while other C-H bends appear near 1470 cm⁻¹. docbrown.info
Out-of-Plane C-H Bending: The substitution patterns on the aromatic rings (a 1,2,4-pattern on one ring and a 1,4-pattern on the other) result in strong absorption bands in the fingerprint region (below 900 cm⁻¹). These bands are highly characteristic of the specific arrangement of substituents on the benzene (B151609) rings.
C-C Skeletal Vibrations: The complex vibrations of the entire carbon skeleton, including the biphenyl linkage and the isopropyl groups, contribute to multiple bands in the fingerprint region. docbrown.info
The table below summarizes the principal IR absorption bands anticipated for the structural components of this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretching | Aromatic | > 3000 |
| C-H Stretching | Aliphatic (Isopropyl) | 2850 - 2975 |
| C=C Stretching | Aromatic Ring | 1450 - 1600 |
| C-H Bending (Asymmetric/Symmetric) | Aliphatic (Isopropyl) | ~1470 and ~1370 |
| C-H Out-of-Plane Bending | Aromatic | < 900 |
This interactive table outlines the expected IR absorption regions for this compound based on its chemical structure.
Electron Nuclear Double Resonance (ENDOR) Spectroscopy for Molecular Dynamics
Electron Nuclear Double Resonance (ENDOR) is a high-resolution magnetic resonance technique that measures the hyperfine interactions between an unpaired electron and surrounding magnetic nuclei. wikipedia.org It is applied to paramagnetic species to obtain detailed information about their molecular and electronic structure. wikipedia.org The technique essentially combines electron paramagnetic resonance (EPR) and nuclear magnetic resonance (NMR) by monitoring changes in a saturated EPR transition while simultaneously irradiating the sample with radiofrequency waves to induce NMR transitions. wikipedia.org
For a molecule like this compound, which is diamagnetic in its neutral ground state (i.e., it has no unpaired electrons), direct analysis by ENDOR is not possible. The prerequisite for an ENDOR experiment is the presence of a paramagnetic center. Therefore, to study the molecular dynamics of this compound using ENDOR, it would first need to be converted into a paramagnetic form, such as a radical anion or cation. This can typically be achieved through chemical or electrochemical reduction or oxidation.
Hypothetical Research Application:
If a stable radical anion of this compound were generated, ENDOR spectroscopy could provide exceptionally detailed insights into its structure and dynamics:
Mapping Spin Density: ENDOR would allow for the precise measurement of hyperfine coupling constants for each unique set of protons in the molecule (both on the aromatic rings and the isopropyl side chains). This data provides a quantitative map of the unpaired electron's spin density distribution, revealing which parts of the molecule bear the most radical character.
Structural Elucidation: The magnitude of the hyperfine couplings is highly sensitive to the molecular geometry. Therefore, ENDOR spectra can be used to determine conformational details, such as the torsional angle between the two phenyl rings in the radical anion state.
Solvent Interactions: In some cases, ENDOR can detect weak interactions with magnetic nuclei in surrounding solvent molecules, providing information about the solvation shell and molecular environment.
The ENDOR technique is particularly powerful for resolving very small hyperfine interactions that are often unresolved in conventional EPR spectra, making it an invaluable tool for the in-depth characterization of paramagnetic molecular systems. ethz.ch
Computational Chemistry and Theoretical Investigations
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory is a fundamental quantum mechanical approach used to describe the distribution and energy of electrons within a molecule. libretexts.orgatlanticoer-relatlantique.ca By combining atomic orbitals, a set of molecular orbitals is generated, each extending over the entire molecule. libretexts.org Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's electronic behavior and reactivity. nih.govacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and electronic excitation properties. nih.gov
The distribution of electron density in the HOMO, particularly the π electron density, is a primary determinant of selectivity in electrophilic aromatic substitution reactions. The isopropyl groups on the biphenyl (B1667301) scaffold are electron-donating substituents that increase the electron density of the aromatic rings. This enhancement makes the molecule more susceptible to attack by electrophiles. Theoretical calculations show that the positions with the highest HOMO coefficient or π electron density are the most probable sites for electrophilic attack. In the case of 2,4'-diisopropylbiphenyl, this principle governs the regioselectivity of further alkylation or other electrophilic reactions. nih.gov The electron-donating nature of the existing isopropyl groups directs incoming electrophiles to specific positions on the phenyl rings, influencing the product distribution in synthetic procedures.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal method in computational chemistry for investigating the properties of organic molecules. providence.edumdpi.com This approach calculates the electronic structure of a molecule based on its electron density, providing a favorable balance between accuracy and computational cost for a wide range of molecular systems. orientjchem.org DFT is extensively used to determine optimized geometries, vibrational frequencies, and various electronic and thermodynamic properties. mdpi.comorientjchem.org
The three-dimensional structure of this compound is characterized by the dihedral angle between its two phenyl rings. Due to steric hindrance between the ortho-substituent (the isopropyl group at position 2) and the hydrogen atoms on the adjacent ring, the molecule adopts a non-planar conformation. researchgate.net DFT calculations are instrumental in performing conformational analysis to identify the most stable conformer and to calculate the energy barrier to rotation around the central carbon-carbon single bond. researchgate.netunibo.it
The magnitude of this rotational energy barrier is a critical factor determining the molecule's dynamic behavior. For biphenyl systems, the barrier to rotation is influenced by the size and position of substituents. The presence of a bulky isopropyl group at the ortho-position in this compound significantly increases this barrier compared to unsubstituted biphenyl. Studies on related compounds, such as 2,2'-diisopropylbiphenyl (B8821277) derivatives, show that such substitutions can lead to substantial rotational barriers. researchgate.net The energy required for interconversion can classify the molecule's potential for atropisomerism. nih.govcopernicus.org
Table 1: Representative Rotational Energy Barriers and Atropisomer Classification
| Compound Class | Rotational Barrier (kcal/mol) | Half-life for Racemization (Room Temp.) | Classification |
|---|---|---|---|
| Fast Exchange | < 20 kcal/mol | Seconds to minutes | Class 1 Atropisomer nih.gov |
| Hindered Rotation | ~15-22 kcal/mol | Milliseconds to hours | Intermediate copernicus.org |
This table provides a general classification based on typical energy barriers found in the literature. Specific values depend on the exact molecular structure and environment.
The synthesis of diisopropylbiphenyls is often achieved through the Friedel-Crafts alkylation of biphenyl with propylene (B89431), typically using an acid catalyst like a zeolite. nih.govresearchgate.net DFT modeling is a valuable tool for investigating the mechanisms of these reactions. It allows for the detailed study of reaction pathways, including the formation of the isopropyl carbocation electrophile and the subsequent attack on the biphenyl core. researchgate.net
Computational models can map the potential energy surface of the reaction, identifying the structures of transition states and intermediates. This information helps to understand the factors controlling reaction rates and product selectivity. researchgate.net For example, in zeolite-catalyzed alkylation, the concept of "shape selectivity" is crucial. researchgate.netresearchgate.net DFT calculations can model how the confined space within zeolite pores influences the transition state, favoring the formation of less bulky isomers like 4,4'-diisopropylbiphenyl (B92181) over more sterically hindered ones. The formation of the asymmetric 2,4'-isomer is thus dependent on a delicate balance between electronic directing effects and steric constraints imposed by the catalyst. researchgate.net
Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, creating stereoisomers that can be stable and isolable. unibo.itnih.gov Biphenyls with bulky ortho-substituents are classic examples of molecules that can exhibit this phenomenon. The presence of the isopropyl group at the 2-position of this compound introduces the potential for atropisomerism.
DFT calculations are the primary computational method for predicting the existence and stability of atropisomers. unibo.itchemrxiv.org By calculating the rotational energy barrier, one can determine if the rate of interconversion between the enantiomeric conformers is slow enough to allow for their separation at a given temperature. nih.gov A rotational barrier exceeding approximately 22-24 kcal/mol is generally considered sufficient for atropisomers to be stable at room temperature. unibo.itchemrxiv.org While specific calculations for this compound are not widely published, analysis of related ortho-substituted biphenyls suggests that it is a strong candidate for exhibiting atropisomerism, the stability of which would be determined by the precise height of the rotational barrier. researchgate.net
Molecular Mechanics and Dynamics Simulations
While quantum mechanical methods like DFT provide high accuracy, they are computationally intensive. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach using force fields to describe the potential energy of a system. nih.gov This efficiency makes MM suitable for studying large systems or for performing long-timescale simulations.
Molecular Dynamics (MD) simulations use these force fields to simulate the atomic motions of a system over time, providing a "movie" of molecular behavior. nih.gov For a flexible molecule like this compound, MD simulations can be used to explore its conformational space, studying the dynamics of the dihedral angle rotation and the transitions between different energy minima. copernicus.orgnih.gov This approach complements the static picture provided by DFT by introducing the effects of temperature and dynamic motion. Furthermore, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed to model chemical reactions, such as alkylation, within a realistic environment like a solvent or a catalyst pore. frontiersin.orgmdpi.com In a QM/MM simulation, the reacting core of the system is treated with a high-level QM method, while the larger surrounding environment is handled by computationally cheaper MM, combining accuracy with efficiency. frontiersin.org
Academic and Research Applications of Diisopropylbiphenyls and Their Derivatives
Precursors in Advanced Organic Synthesis
The biphenyl (B1667301) scaffold, substituted with isopropyl groups, offers a robust starting point for the synthesis of more complex and functionalized molecules. The isopropyl groups can be chemically transformed into other functionalities, such as carboxylic acids or hydroxyl groups, providing pathways to valuable chemical intermediates.
Biphenyl-4,4'-dicarboxylic acid is a significant monomer used in the production of advanced polymers and as a linker in the synthesis of Metal-Organic Frameworks (MOFs). A key industrial synthesis route for this dicarboxylic acid utilizes 4,4'-diisopropylbiphenyl (B92181) as a starting material. This process begins with the Friedel-Crafts alkylation of biphenyl with propylene (B89431), which produces a mixture of diisopropylbiphenyl isomers. From this mixture, the symmetrical 4,4'-diisopropylbiphenyl is isolated via crystallization.
The subsequent step involves the liquid-phase oxidation of 4,4'-diisopropylbiphenyl. This reaction is typically carried out using molecular oxygen in the presence of a heavy metal catalyst system, often comprising cobalt and manganese salts, within an aliphatic monocarboxylic acid solvent like acetic acid. The addition of a bromine-containing compound can further activate and accelerate the oxidation reaction. This method is advantageous as it minimizes the loss of carbon atoms during the transformation. The oxidation proceeds through an intermediate, 4'-isopropylbiphenyl-4-carboxylic acid, before yielding the final product, biphenyl-4,4'-dicarboxylic acid, in high yield.
The resulting biphenyl-4,4'-dicarboxylic acid is a crucial building block for high-performance materials. In polymer chemistry, it is used to synthesize specialty polyesters and polyamides that exhibit excellent thermal stability and mechanical properties. In the field of materials science, it serves as an organic linker or strut to construct porous MOFs. These crystalline materials, composed of metal ions or clusters connected by organic linkers, are notable for their exceptionally high surface areas and are researched for applications in gas storage, separation, and catalysis.
Table 1: Typical Reaction Conditions for the Oxidation of 4,4'-Diisopropylbiphenyl
| Parameter | Condition |
| Starting Material | 4,4'-Diisopropylbiphenyl |
| Oxidant | Molecular Oxygen (Air) |
| Catalyst System | Cobalt (Co) and/or Manganese (Mn) salts |
| Promoter | Bromine-containing compound |
| Solvent | Aliphatic monocarboxylic acid (e.g., Acetic Acid) |
| Key Intermediate | 4'-Isopropylbiphenyl-4-carboxylic acid |
| Final Product | Biphenyl-4,4'-dicarboxylic acid |
Hydroxybiphenyls, particularly 4,4'-dihydroxybiphenyl (biphenol), are important intermediates in the chemical industry, used in the manufacturing of liquid crystal polymers, high-performance polyesters, and polycarbonates. Diisopropylbiphenyls can serve as precursors for these valuable compounds through a dealkylation process.
The synthesis pathway involves the dealkylation of substituted biphenols. For example, a multi-substituted biphenol can be heated to a high temperature (250°C to 500°C) under an inert atmosphere. google.com This process cleaves the alkyl groups, yielding the corresponding biphenol and an olefin byproduct, which can be continuously removed to drive the reaction to completion. google.com Specifically, a process for producing 4,4'-dihydroxybiphenyl involves the decomposition of 4,4'-di(2-hydroxy-2-propyl)biphenyl, a derivative that can be synthesized from 4,4'-diisopropylbiphenyl. google.com This decomposition is effectively carried out using an acid catalyst in a suitable solvent, which minimizes the formation of byproducts and simplifies purification. google.com
This synthetic strategy highlights the utility of the isopropyl groups as protecting or directing groups that can be removed in a later synthetic step to unveil the desired hydroxyl functionality.
Catalytic Applications and Ligand Design
The rigid, sterically defined structure of the biphenyl core makes it an excellent scaffold for designing ligands used in transition metal catalysis. By attaching coordinating groups (such as phosphines) to the biphenyl backbone, ligands with specific bite angles and steric properties can be created. These features are critical for controlling the activity and selectivity of metal catalysts in a wide range of chemical transformations.
In the field of asymmetric catalysis, the development of chiral ligands is paramount for synthesizing enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Atropisomeric, C2-symmetric diphosphine ligands based on a biphenyl backbone have proven to be highly effective in a variety of asymmetric reactions, particularly hydrogenation. nih.govresearchgate.net
Ligands such as SYNPHOS and DIFLUORPHOS are examples of chiral diphosphines built upon a biphenyl framework. researchgate.net The stereoelectronic properties of these ligands, which are influenced by the substituents on the biphenyl rings, play a decisive role in the enantioselectivity of the catalytic reaction. researchgate.net The biphenyl scaffold provides a stable and predictable chiral environment around the metal center (commonly Ruthenium or Rhodium), which directs the approach of the substrate and leads to the preferential formation of one enantiomer over the other. nih.govresearchgate.net These catalyst systems have been successfully applied to the asymmetric hydrogenation of prochiral ketones and olefins, yielding chiral alcohols and other valuable building blocks with high enantiomeric excess. nih.govresearchgate.net
Table 2: Examples of Chiral Biphenyl-Based Diphosphine Ligands
| Ligand Name | Key Structural Feature | Application Example |
| SYNPHOS | Methoxy groups on the biphenyl core | Ru(II)-catalyzed asymmetric hydrogenation of ketones |
| DIFLUORPHOS | Difluoromethyleneoxy bridge on the biphenyl core | Ru(II)-catalyzed asymmetric hydrogenation of olefins |
| MeO-BIPHEP | 6,6'-Dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl | Asymmetric hydrogenation |
Biphenyl derivatives are extensively used as ligands in coordination chemistry to support a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and C-N coupling reactions. nih.govrsc.orgresearchgate.net Biphenyl phosphines, for instance, are effective ligands in reactions like hydroformylation and allylic alkylation. rsc.org
The function of the biphenyl-based ligand is to stabilize the metal catalyst and to modulate its reactivity. The steric bulk of the substituents on the biphenyl core, including isopropyl groups, can influence the coordination sphere of the metal, facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination. For example, biphenyl sulfonic acid ligands have been developed for palladium-catalyzed C-N cross-coupling of aryl halides with amines, offering improvements in catalyst performance and ease of removal of the palladium catalyst from the product. nih.gov Similarly, the synthesis of various biphenyl phosphine oxide derivatives via Suzuki coupling, followed by reduction, yields a range of phosphine ligands that are effective in palladium-catalyzed C-C bond formation. rsc.orgresearchgate.net
In the field of olefin polymerization, the design of the ligand framework around the metal center (e.g., Palladium, Nickel, Zirconium) is critical for controlling polymer properties such as molecular weight, branching, and tacticity. Late transition metal catalysts, in particular, have benefited from ligands that incorporate bulky aryl substituents, for which diisopropylbiphenyl derivatives serve as a model.
Bulky ligands, such as those based on α-diimine structures with large aryl groups, enhance the thermal stability of late transition metal catalysts, allowing them to function at higher temperatures. blonglab.commdpi.com The steric hindrance provided by groups like diisopropylphenyl moieties can influence the rate of "chain walking," a mechanism characteristic of these catalysts that leads to the formation of branched polymers. acs.org By systematically varying the steric environment of the ligand, the branching density of the resulting polyethylene can be precisely controlled. acs.org Furthermore, the steric properties of the ligand can affect the rate of monomer insertion versus chain transfer, thereby influencing the molecular weight of the polymer produced. nih.gov The robust nature of these bulky biphenyl-type ligands prevents catalyst decomposition at elevated temperatures, leading to more stable and efficient polymerization processes. blonglab.com
Phase Transfer Catalysts
Phase-transfer catalysts (PTCs) are substances that facilitate the migration of a reactant from one phase into another phase where the reaction occurs. This type of catalysis is particularly useful in heterogeneous systems, such as organic-aqueous systems, where the reactants are immiscible. The catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant in the aqueous phase, which is then soluble in the organic phase, allowing the reaction to proceed.
The diisopropyl groups on the 2,4'-diisopropylbiphenyl backbone would contribute to the lipophilicity of such a catalyst, enhancing its solubility in the organic phase. This is a crucial characteristic for a PTC, as it must be able to shuttle the reactive anion from the aqueous phase into the organic medium where the substrate resides. The general mechanism for phase-transfer catalysis is illustrated in the table below.
Table 1: General Mechanism of Phase-Transfer Catalysis
| Step | Description |
| 1. Anion Exchange | The catalyst cation (Q⁺) in the organic phase exchanges its anion (X⁻) for the reactant anion (Y⁻) from the aqueous phase at the interface. |
| 2. Transport | The newly formed ion pair (Q⁺Y⁻) diffuses from the interface into the bulk of the organic phase. |
| 3. Reaction | The reactant anion (Y⁻) reacts with the organic substrate (RX) in the organic phase to form the product (RY) and release the catalyst's original anion (X⁻). |
| 4. Regeneration | The catalyst cation (Q⁺) paired with the leaving group anion (X⁻) diffuses back to the interface to repeat the cycle. |
Materials Science Applications of Derivatized Biphenyls
Derivatives of biphenyls, including those of this compound, are valuable building blocks in materials science due to their rigid and planar structure, which imparts desirable thermal and mechanical properties to the resulting materials.
High-Performance Polymer Synthesis (e.g., polyesters, aramid resins)
Biphenyl units are incorporated into the backbone of high-performance polymers to enhance their thermal stability, mechanical strength, and chemical resistance. The rigid nature of the biphenyl moiety contributes to a high glass transition temperature (Tg) and melting point (Tm) in polymers such as polyesters and aramid resins.
Polyesters: Aromatic polyesters derived from biphenyl-containing monomers exhibit excellent thermal and mechanical properties. For example, polyesters synthesized from biphenyl diols or dicarboxylic acids have shown high thermal stability and glass transition temperatures. researchgate.netresearchgate.netbohrium.com The introduction of isopropyl groups on the biphenyl unit, as in a derivative of this compound, could potentially increase the solubility and processability of the resulting polyesters without significantly compromising their thermal properties. The bulky isopropyl groups can disrupt polymer chain packing, leading to improved solubility in organic solvents.
Aramid Resins: Aramid resins, or aromatic polyamides, are a class of high-performance polymers known for their exceptional strength and heat resistance. The incorporation of biphenyl structures into the aramid backbone can further enhance these properties. While specific examples using this compound were not found in the reviewed literature, it is plausible that a diamine or diacid chloride derivative of this compound could be used in the synthesis of novel aramid resins. The diisopropyl substitution might influence the polymer's solubility and processing characteristics.
Liquid Crystalline Media Components
The rigid, rod-like structure of biphenyl derivatives makes them ideal candidates for components in liquid crystalline media. researchgate.netnih.govresearchgate.netnih.gov Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. The alignment of these molecules can be controlled by an electric field, which is the basis for liquid crystal displays (LCDs).
Biphenyl derivatives often form the core of liquid crystal molecules, with flexible alkyl or alkoxy chains attached at the ends. The specific arrangement and nature of the substituents on the biphenyl core influence the mesophase behavior, clearing point, and dielectric anisotropy of the liquid crystal. The presence of isopropyl groups in a this compound-based liquid crystal would likely affect its mesomorphic properties. The bulky nature of the isopropyl groups could influence the packing of the molecules and, consequently, the type of liquid crystal phase formed and its temperature range.
Organic Functional Materials (e.g., OLEDs, OFETs, organic semiconductors)
Biphenyl derivatives are widely used in the development of organic functional materials due to their excellent charge-transporting properties and high photoluminescence efficiency.
Organic Light-Emitting Diodes (OLEDs): In OLEDs, biphenyl-containing molecules are often used as host materials in the emissive layer. noctiluca.euep2-bayreuth.deossila.comuni-bayreuth.deaps.org These host materials form a matrix for the dopant molecules that are responsible for light emission. The host material must have a high triplet energy to efficiently transfer energy to the phosphorescent dopant. The biphenyl unit contributes to a high triplet energy and good thermal stability. Derivatives of this compound could potentially be explored as host materials, with the isopropyl groups possibly enhancing solubility for solution-processed OLEDs.
Organic Field-Effect Transistors (OFETs): The charge-transporting capabilities of biphenyl derivatives also make them suitable for use as the active semiconductor layer in OFETs. The ordered packing of biphenyl-based molecules in the solid state facilitates efficient charge transport. The substitution pattern on the biphenyl core can be tailored to tune the material's charge mobility and air stability. The diisopropyl groups in a this compound derivative could influence the molecular packing and, therefore, the performance of the resulting OFET.
Metal-Organic Frameworks (MOFs) and Coordination Polymers (via dicarboxylic acid derivatives)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Biphenyl-4,4'-dicarboxylic acid and its derivatives are commonly used as organic linkers in the synthesis of MOFs. researchgate.netresearchgate.netbohrium.com The rigid nature of the biphenyl backbone helps in the formation of robust and porous frameworks.
A dicarboxylic acid derivative of this compound could serve as a valuable linker for the synthesis of novel MOFs. A potential synthetic route to a dicarboxylic acid derivative is the oxidation of the isopropyl groups. google.com The presence of the isopropyl groups on the linker could introduce steric hindrance, which can influence the topology of the resulting MOF and create unique pore environments. rsc.org This can be advantageous for specific applications where control over the pore size and shape is crucial.
Table 2: Potential Dicarboxylic Acid Derivatives of Diisopropylbiphenyl for MOF Synthesis
| Derivative Name | Potential Synthetic Precursor |
| 2,4'-Biphenyldicarboxylic acid | 2,4'-Dimethylbiphenyl |
| 2',6'-Dimethylbiphenyl-3,5-dicarboxylic acid | 2',6'-Dimethyl-3,5-dibromobiphenyl |
| 3,3',5,5'-Tetramethylbiphenyl-4,4'-dicarboxylic acid | 3,3',5,5'-Tetramethyl-4,4'-dibromobiphenyl |
| This table presents examples of substituted biphenyldicarboxylic acids used in MOF synthesis to illustrate the variety of possible structures. |
Gas Adsorption and Separation Technologies
The porous nature of MOFs makes them highly promising materials for gas adsorption and separation. nih.govosti.govresearchgate.netfrontiersin.org The ability to tune the pore size and functionality of MOFs by carefully selecting the metal ions and organic linkers allows for the design of materials with high selectivity for specific gases.
MOFs constructed from a dicarboxylic acid derivative of this compound could exhibit interesting gas adsorption properties. The isopropyl groups, being relatively bulky, would create a more sterically hindered environment within the pores of the MOF. rsc.org This steric hindrance could lead to size-selective adsorption of gas molecules, enabling the separation of gases with different kinetic diameters. For instance, such a MOF might show enhanced selectivity for smaller gas molecules like hydrogen or carbon dioxide over larger molecules like methane or nitrogen. The specific gas separation performance would depend on the final structure and porosity of the MOF.
Table 3: Common Gases and Their Kinetic Diameters
| Gas | Kinetic Diameter (Å) |
| Helium (He) | 2.60 |
| Hydrogen (H₂) | 2.89 |
| Carbon Dioxide (CO₂) | 3.30 |
| Oxygen (O₂) | 3.46 |
| Nitrogen (N₂) | 3.64 |
| Methane (CH₄) | 3.80 |
| This data provides context for the potential size-selective gas separation applications of MOFs. |
MOFs as Heterogeneous Catalysts
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active sites make them promising materials for heterogeneous catalysis. While specific research focusing exclusively on this compound as a ligand for MOF-based catalysts is not extensively documented in publicly available literature, the broader class of biphenyl derivatives has been utilized in the construction of MOFs for catalytic applications.
Biphenyl derivatives are employed as organic linkers in MOFs to create robust frameworks with specific catalytic properties. For instance, fluorinated biphenyls are used to develop MOFs due to their rigidity, chemical stability, and electron-poor nature. These characteristics can influence the catalytic activity of the MOF.
The general mechanism of MOF catalysis involves the interaction of reactants with the active sites within the porous structure. These active sites can be the metal nodes, the organic linkers, or encapsulated guest molecules. For example, MOFs with open metal sites can act as Lewis acids, catalyzing a variety of organic reactions. Biphenyl-based ligands can be functionalized to introduce specific catalytic moieties or to modify the electronic properties of the metal centers, thereby tuning the catalytic performance.
Table 1: Examples of Biphenyl Derivatives in MOF-based Catalysis
| Biphenyl Derivative | Metal Ion | Catalytic Application | Reference |
| 4,4'-Biphenyldicarboxylic acid | Copper | Oxidation reactions | Not specified |
| 2,2',6,6'-Tetramethyl-4,4'-biphenyldicarboxylic acid | Copper | Various organic transformations | Not specified |
| Fluorinated biphenyls | Various | Lewis acid catalysis | Not specified |
Note: Data for this compound is not available in the reviewed literature.
Sensor Development
The development of chemical sensors is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. While there is no specific information available on the use of this compound in sensor development, biphenyl derivatives, in general, have been explored as components of sensor platforms. Their rigid structure and potential for functionalization make them suitable for creating selective recognition sites.
In principle, diisopropylbiphenyl derivatives could be incorporated into sensor arrays for the detection of volatile organic compounds (VOCs). The isopropyl groups would impart hydrophobicity and could influence the selectivity of the sensor towards nonpolar analytes. The biphenyl core provides a stable platform that can be modified with various functional groups to interact with specific target molecules.
Table 2: Potential Sensor Applications for Biphenyl Derivatives
| Sensor Type | Target Analyte | Potential Role of Biphenyl Derivative |
| Chemiresistive Sensor | Volatile Organic Compounds | As a component of the sensitive layer, influencing analyte adsorption. |
| Fluorescent Sensor | Metal Ions / Small Molecules | As a fluorophore or a recognition element that modulates fluorescence upon binding. |
| Electrochemical Sensor | Various redox-active species | As a modifier on the electrode surface to enhance selectivity and sensitivity. |
Note: No specific research on the application of this compound in sensor development has been identified.
Membrane Materials
Polymeric membranes are essential for various separation processes, including gas separation, water purification, and pervaporation. Biphenyl-containing polymers are known for their rigidity and thermal stability, which are desirable properties for membrane materials. While specific studies on membranes fabricated from polymers containing this compound are not readily found, research on related biphenyl derivatives provides insights into their potential.
Poly(alkyl-biphenyl pyridinium) anion exchange membranes, for example, have been synthesized and investigated for their ion separation properties. The biphenyl units in the polymer backbone contribute to the mechanical strength and stability of these membranes. The introduction of alkyl groups, such as isopropyl groups, could potentially enhance the hydrophobicity of the membrane surface, which can be advantageous in certain separation applications, such as the separation of organic mixtures from aqueous solutions.
Table 3: Properties of Biphenyl-Based Polymer Membranes
| Polymer Type | Biphenyl Derivative | Key Membrane Property | Potential Application |
| Anion Exchange Membrane | Poly(alkyl-biphenyl pyridinium) | High ion permselectivity | Mono-/divalent anion separation |
| Mixed Matrix Membrane | Biphenyl-based knitting aryl polymer | Enhanced gas permeability | Gas separation (e.g., CO2/CH4) |
Note: The table presents data for biphenyl derivatives in general, as specific data for this compound was not available.
Environmental Research and Fate
The environmental fate of a chemical compound is determined by its persistence, bioaccumulation potential, and biodegradability. For this compound, specific data on these environmental parameters are scarce in the available scientific literature. However, general principles of environmental science and studies on related compounds such as other isopropylbiphenyl isomers and polychlorinated biphenyls (PCBs) can provide some indications.
Studies on Environmental Persistence and Bioaccumulation
Persistence: The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by chemical, physical, or biological processes. Alkylated biphenyls, in general, are expected to be relatively persistent due to the stability of the biphenyl ring system. The isopropyl groups in this compound may slightly increase its susceptibility to microbial degradation compared to unsubstituted biphenyl, but it is still likely to persist in the environment for a considerable time. Factors such as sunlight (photodegradation), temperature, and the presence of specific microorganisms will influence its persistence.
Table 4: Predicted Environmental Properties of this compound
| Property | Predicted Value/Behavior | Basis for Prediction |
| Persistence | Moderately to highly persistent | Stability of the biphenyl core structure. |
| Bioaccumulation | High potential | Lipophilic nature due to alkyl substitution and biphenyl rings. |
Note: These are predictions based on the chemical structure and data for related compounds, as specific experimental data for this compound is limited.
Research into Biodegradation Pathways
The biodegradation of biphenyl and its derivatives has been studied, particularly in the context of polychlorinated biphenyls (PCBs). Microorganisms, primarily bacteria, can degrade biphenyls through a series of enzymatic reactions. The typical aerobic biodegradation pathway for biphenyl involves a dioxygenase enzyme that introduces hydroxyl groups onto one of the aromatic rings. This is followed by ring cleavage and further degradation to intermediates of central metabolism.
For this compound, the presence and position of the isopropyl groups would likely influence the rate and pathway of biodegradation. The isopropyl groups might sterically hinder the initial enzymatic attack by dioxygenases. However, some microorganisms are known to degrade alkylated aromatic hydrocarbons. The biodegradation of this compound would likely proceed through initial oxidation of one of the isopropyl groups or the aromatic rings, followed by further degradation. Specific metabolic pathways for this compound have not been elucidated in the scientific literature.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for diisopropylbiphenyl isomers, and what challenges arise in achieving regioselectivity?
- The Friedel-Crafts alkylation of biphenyl with isopropyl halides or alcohols is a common method, yielding ~55–59% for 4,4'-diisopropylbiphenyl (CAS 18970-30-4) . However, regioselectivity is influenced by steric hindrance from bulky isopropyl groups, often leading to mixed isomers. Catalyst choice (e.g., AlCl₃) and reaction temperature are critical for optimizing selectivity . Contradictions in reported CAS numbers (e.g., 69009-90-1 for 2,2'-isomer) highlight the need for rigorous structural validation via NMR or XRD .
Q. What physicochemical properties are critical for handling diisopropylbiphenyls in laboratory settings?
- Key properties include high hydrophobicity (estimated log P = 6.64 for diisopropylbiphenyls) , low water solubility, and thermal stability. Safety data sheets (SDS) recommend using personal protective equipment (PPE) due to potential skin/eye irritation . Melting/boiling points for pure isomers are poorly documented, necessitating experimental determination .
Q. Which analytical techniques are effective for characterizing diisopropylbiphenyl isomers?
- High-performance liquid chromatography (HPLC) with methanol-sodium acetate mobile phases (pH 4.6) can resolve isomers . Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are essential for structural confirmation, particularly to distinguish 2,4'-, 2,2'-, and 4,4'-isomers .
Advanced Research Questions
Q. How can computational methods predict the environmental fate of diisopropylbiphenyls?
- Density functional theory (DFT) at the M06-2X/6–311+G(d,p) level can model degradation pathways, such as •OH radical-mediated oxidation, forming phenolic intermediates and quinones . These models align with experimental observations in advanced oxidation processes (AOPs) and inform persistence studies in ecosystems .
Q. What strategies address contradictions in isomer identification across literature sources?
- Cross-referencing CAS numbers with structural validation (e.g., XRD, NOESY NMR) is critical. For example, 4,4'-diisopropylbiphenyl (CAS 18970-30-4) is often conflated with 2,2'- (CAS 69009-90-1) due to inconsistent naming conventions . Systematic reviews should prioritize peer-reviewed synthesis protocols over vendor catalogs to minimize errors.
Q. How do steric and electronic effects influence catalytic applications of diisopropylbiphenyl derivatives?
- Bulky isopropyl groups in ligands like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl enhance steric shielding in transition-metal catalysts, improving selectivity in cross-coupling reactions . Computational studies of electron density distribution (e.g., NBO analysis) can optimize ligand design for specific catalytic cycles.
Data Contradiction Analysis
Q. Why are there discrepancies in reported yields and properties of diisopropylbiphenyl isomers?
- Variations arise from impure starting materials, isomer co-elution in chromatography, and inadequate characterization. For instance, the 59% yield for 4,4'-diisopropylbiphenyl may include minor isomers, skewing purity assessments. Standardized reporting with LC-MS purity data is recommended.
Q. How can researchers reconcile conflicting CAS numbers and structural data?
- Utilize authoritative databases (e.g., PubChem, Reaxys) and validate via independent synthesis. The 2,4'- isomer lacks a definitive CAS entry, underscoring the need for original research to fill this gap .
Methodological Recommendations
- Synthesis Optimization : Employ continuous-flow reactors (patented for 4,4'-diisopropylbiphenyl ) to enhance yield and purity.
- Environmental Studies : Use OECD 301F biodegradation tests coupled with DFT modeling to assess ecological risks .
- Safety Protocols : Follow SDS guidelines for handling hydrophobic compounds, including fume hood use and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
